Tert-butyl 3-[3-(prop-2-enoylamino)propanoyl]imidazolidine-1-carboxylate
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Description
“Tert-butyl 3-[3-(prop-2-enoylamino)propanoyl]imidazolidine-1-carboxylate” is a complex organic compound. It contains an imidazolidine ring, which is a type of heterocycle. The compound also features amide and ester functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazolidine ring, possibly through a cyclization reaction. The amide and ester groups could be introduced through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazolidine ring, along with the amide and ester functional groups. The tert-butyl group would be a bulky substituent on the molecule .Chemical Reactions Analysis
As an organic compound containing amide and ester groups, this molecule could participate in a variety of chemical reactions. For example, it could undergo hydrolysis to break the amide or ester bond. It could also participate in condensation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-[3-(prop-2-enoylamino)propanoyl]imidazolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-5-11(18)15-7-6-12(19)16-8-9-17(10-16)13(20)21-14(2,3)4/h5H,1,6-10H2,2-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASUTEBBVLROND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C1)C(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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